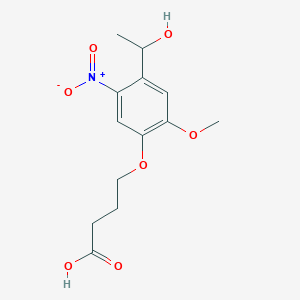

4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid

Vue d'ensemble

Description

4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid is an organic compound with a complex structure that includes a hydroxyethyl group, a methoxy group, and a nitrophenoxy group attached to a butanoic acid backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid typically involves multiple steps. One common method starts with the reaction of acetovanillone with ethyl 4-bromobutyrate in the presence of potassium carbonate in dimethylformamide (DMF). The mixture is stirred at room temperature and then heated to 50°C. The product, ethyl 4-(4-(1-chloroethyl)-2-methoxy-5-nitrophenoxy)butanoate, is then reacted with sodium azide in DMF at 60°C to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid can undergo several types of chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.

Major Products

Oxidation: The major product would be 4-(4-(1-oxoethyl)-2-methoxy-5-nitrophenoxy)butanoic acid.

Reduction: The major product would be 4-(4-(1-hydroxyethyl)-2-methoxy-5-aminophenoxy)butanoic acid.

Substitution: The products would vary depending on the substituent introduced.

Applications De Recherche Scientifique

4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid has several scientific research applications:

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Research may explore its potential as a therapeutic agent for various diseases.

Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing

Mécanisme D'action

The mechanism of action of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The hydroxyethyl group may form hydrogen bonds, the methoxy group may participate in hydrophobic interactions, and the nitro group may be involved in redox reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 4-(4-(1-hydroxyethyl)-2-methoxyphenoxy)butanoate: This compound is structurally similar but lacks the nitro group.

Methyl 5-[(1R)-1-hydroxyethyl]-γ-oxofuran-2-butanoate: Another similar compound with a different backbone structure

Uniqueness

4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid is unique due to the presence of both a nitro group and a hydroxyethyl group, which can impart distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications.

Activité Biologique

4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid, also known as a hydroxyethyl photolinker, is a compound with diverse applications in biochemical research and potential therapeutic uses. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C13H17NO7

- Molecular Weight : 299.28 g/mol

- CAS Number : 175281-76-2

- Purity : ≥98% (HPLC) .

The compound functions primarily as a photocleavable linker in biochemical applications. Upon exposure to light, it undergoes photolytic cleavage, releasing active species that can interact with biological targets. This property is particularly useful in solid-phase synthesis and drug development, allowing for controlled release of therapeutic agents or probes.

1. Antibody Production

A study highlighted the use of this compound in producing antibodies against specific target proteins. The compound was employed to facilitate the identification and labeling of proteins for antibody production, demonstrating its utility in immunological research .

2. Photocleavage in Cell Studies

Research has shown that this compound can be used to control cellular processes through light activation. For example, it has been integrated into scaffolds that allow for the optical control of cell differentiation, indicating its potential in tissue engineering and regenerative medicine .

3. Drug Delivery Systems

The compound's ability to release drugs upon light exposure makes it an attractive candidate for developing targeted drug delivery systems. By linking therapeutic agents to the photolinker, researchers can achieve spatial and temporal control over drug release, enhancing therapeutic efficacy while minimizing side effects .

Case Study 1: Photolabile Linkers in Drug Development

In a study examining various photolabile linkers, including this compound, researchers evaluated their efficiency in releasing bioactive compounds upon UV irradiation. The results indicated that this compound exhibited favorable kinetics for drug release compared to other linkers .

Case Study 2: Cell Differentiation Control

Another significant application involved using this compound within synthetic scaffolds to regulate stem cell differentiation. By applying light at specific wavelengths, researchers could induce differentiation into desired cell types, showcasing the compound's versatility in biotechnological applications .

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | C13H17NO7 |

| Molecular Weight | 299.28 g/mol |

| CAS Number | 175281-76-2 |

| Purity | ≥98% (HPLC) |

| Applications | Photocleavable linker, drug delivery |

Propriétés

IUPAC Name |

4-[4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO7/c1-8(15)9-6-11(20-2)12(7-10(9)14(18)19)21-5-3-4-13(16)17/h6-8,15H,3-5H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUIJUTBRRZCWRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392475 | |

| Record name | 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175281-76-2 | |

| Record name | 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: How does 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid enable spatial control of protein binding on lipid bilayers?

A1: this compound functions as a photoeliminative linker, enabling precise spatial control of protein binding on lipid bilayers. The linker molecule incorporates three key elements: biotin as a substrate for protein binding, a farnesyl group for lipid bilayer attachment, and the photocleavable this compound moiety.

Q2: What are the key characteristics of this compound relevant to its use as a photolabile linker?

A2: this compound is characterized by its molecular formula C13H17NO7 and a molecular weight of 299.28 g/mol []. It is soluble in water at neutral and basic pH but shows limited solubility in acidic environments. This pH-dependent solubility is a crucial factor to consider during experimental design and when employing this linker in biological systems. The compound is typically provided as a pale yellow solid and should be stored at 2-8°C to ensure stability due to its light-sensitive nature [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.